An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,3-Triazol-4-yl)butanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,3-Triazol-4-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Triazole Moiety in Medicinal Chemistry
The 1,2,3-triazole ring system is a prominent scaffold in modern drug discovery, valued for its chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1] Its incorporation into molecular frameworks can significantly influence physicochemical properties such as solubility and lipophilicity, which in turn govern a compound's pharmacokinetic and pharmacodynamic profile. The subject of this guide, 4-(1H-1,2,3-Triazol-4-yl)butanoic acid, is a bifunctional molecule featuring both a carboxylic acid and a 1,2,3-triazole ring. This combination of functionalities makes it an intriguing building block for the synthesis of novel pharmaceutical candidates, potentially influencing target engagement and metabolic stability.[2] Understanding the core physicochemical properties of this molecule is paramount for its effective application in drug design and development.
This guide provides a comprehensive overview of the key physicochemical properties of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid, offering both predicted data and detailed, field-proven experimental protocols for their determination. The emphasis is on not just the "what" but the "why" and "how," equipping researchers with the practical knowledge to assess and utilize this compound in their work.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters dictate how a molecule will behave in biological systems, from its initial absorption to its ultimate elimination. Due to a lack of extensive published experimental data for 4-(1H-1,2,3-Triazol-4-yl)butanoic acid, the following table includes predicted values from reputable computational models alongside fundamental molecular information.
| Property | Value (Predicted/Known) | Significance in Drug Discovery |
| Molecular Formula | C₆H₉N₃O₂ | Provides the elemental composition of the molecule. |
| Molecular Weight | 155.15 g/mol [3] | A key parameter in Lipinski's Rule of Five; influences diffusion and transport across biological membranes. |
| CAS Number | 872701-04-7[3] | A unique identifier for the specific chemical substance. |
| Predicted pKa | Acidic (Carboxylic Acid): ~4.5-5.0; Basic (Triazole): ~1.0-2.0 | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and receptor interactions. The carboxylic acid will be predominantly ionized (negatively charged) at pH 7.4.[4][5] |
| Predicted logP | -0.5 to 0.5 | Measures the lipophilicity of the neutral form of the molecule. A balanced logP is crucial for membrane permeability and avoiding excessive protein binding or poor solubility. |
| Predicted Solubility | High in aqueous solutions, especially at neutral to basic pH. | Essential for formulation and bioavailability. The ionized carboxylate at physiological pH is expected to confer good aqueous solubility. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid. The rationale behind the choice of method and critical steps are highlighted to ensure data integrity and reproducibility.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the acid dissociation constant (pKa) of a compound.[6] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa. For a molecule like 4-(1H-1,2,3-Triazol-4-yl)butanoic acid with an acidic carboxylic acid group, this method is ideal.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.[6]
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at 25°C and immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely identify the equivalence point. The pKa is the pH at half this volume.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (logP), providing a direct measure of a compound's lipophilicity.[7][8] It involves partitioning the solute between n-octanol and water and then measuring the concentration in each phase at equilibrium.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.[9] This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid in the aqueous phase. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the triazole and 2 pH units above the pKa of the carboxylic acid to ensure the compound is in its neutral form.
-
Partitioning: In a screw-cap tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Shake the tube gently for a sufficient time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-flask method for logP determination.
Determination of Thermodynamic Solubility
Rationale: Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent system and is a critical parameter for oral drug absorption and formulation development.[10] The shake-flask method is the definitive approach for its determination.[11]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-(1H-1,2,3-Triazol-4-yl)butanoic acid to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Sample Filtration: After equilibration, filter the suspension to remove the undissolved solid. A 0.45 µm filter is commonly used.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calibration: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the filtrate.
-
Result: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.
Application and Significance in Drug Discovery
The physicochemical properties of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid make it a versatile building block in drug discovery. Its anticipated good aqueous solubility, conferred by the carboxylic acid group at physiological pH, is advantageous for developing parenteral formulations and can aid in achieving sufficient concentrations for in vitro screening. The triazole ring can participate in hydrogen bonding with biological targets and is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.[1]
The butanoic acid linker provides a degree of conformational flexibility, allowing the triazole and carboxylic acid moieties to orient themselves optimally for interaction with a target protein. This scaffold could be particularly useful in the design of inhibitors for enzymes where interactions with both polar and charged residues are required for potent activity.
Conclusion
While experimental data for 4-(1H-1,2,3-Triazol-4-yl)butanoic acid is not yet widely available in the public domain, its structural motifs suggest a favorable profile for use in drug discovery. The predicted physicochemical properties, combined with the established importance of the 1,2,3-triazole scaffold, mark it as a compound of significant interest. The robust experimental protocols detailed in this guide provide a clear pathway for researchers to accurately characterize this molecule, thereby enabling its rational application in the design and synthesis of the next generation of therapeutic agents. The interplay of its acidic and heterocyclic functionalities offers a rich chemical space for exploration, with the potential to address a wide range of biological targets.
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